molecular formula C12H16BrN B1517748 1-(3-Bromophenyl)cyclohexan-1-amine CAS No. 676135-77-6

1-(3-Bromophenyl)cyclohexan-1-amine

Cat. No.: B1517748
CAS No.: 676135-77-6
M. Wt: 254.17 g/mol
InChI Key: GXIJPEOUTSNTTJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclohexan-1-amine is an organic compound characterized by a bromophenyl group attached to a cyclohexan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclohexan-1-amine can be synthesized through several methods, including the reduction of 1-(3-bromophenyl)cyclohexanone using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically requires anhydrous conditions and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the compound is often produced through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

1-(3-Bromophenyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(3-bromophenyl)cyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

  • Substitution: Various nucleophiles, such as alkyl halides or amines

Major Products Formed:

  • Oxidation: 1-(3-bromophenyl)cyclohexanone

  • Reduction: Various amine derivatives

  • Substitution: Bromophenyl-substituted cyclohexanamines

Scientific Research Applications

1-(3-Bromophenyl)cyclohexan-1-amine has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to investigate the interaction of bromophenyl groups with biological targets.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)cyclohexan-1-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

  • 1-(4-bromophenyl)cyclohexan-1-amine

  • 1-(2-bromophenyl)cyclohexan-1-amine

  • 1-(3-chlorophenyl)cyclohexan-1-amine

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Properties

IUPAC Name

1-(3-bromophenyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIJPEOUTSNTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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